(3S)-oxolane-3-sulfonamide
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Overview
Description
(3S)-oxolane-3-sulfonamide is a chemical compound characterized by its oxolane ring structure with a sulfonamide group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-oxolane-3-sulfonamide typically involves the formation of the oxolane ring followed by the introduction of the sulfonamide group. One common method includes the cyclization of a suitable precursor, such as a hydroxy acid, to form the oxolane ring. This is followed by the sulfonation reaction to introduce the sulfonamide group. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S)-oxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(3S)-oxolane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3S)-oxolane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the inhibition of enzyme function and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-chloro-3-hydroxy ester: This compound shares a similar oxolane ring structure but with different functional groups.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness
(3S)-oxolane-3-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H9NO3S |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(3S)-oxolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m0/s1 |
InChI Key |
GMAXVRALICXRLK-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC[C@H]1S(=O)(=O)N |
Canonical SMILES |
C1COCC1S(=O)(=O)N |
Origin of Product |
United States |
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